

Homopiperidine Hydrochloride: Physicochemical Profiling, Structural Mechanics, and Synthetic Methodologies

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Compound of Interest

Compound Name:	1H-Azepine, hexahydro-, hydrochloride
CAS No.:	2088-78-0
Cat. No.:	B8754053

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Executive Summary

Homopiperidine hydrochloride, systematically known as azepane hydrochloride or hexamethyleneimine hydrochloride, is a fundamental seven-membered saturated nitrogenous heterocycle. Widely utilized as a critical building block in organic synthesis and medicinal chemistry, this compound provides unique conformational flexibility that distinguishes it from its six-membered piperidine analogs. This whitepaper provides a rigorous technical analysis of its molecular properties, structural causality, and field-proven laboratory protocols designed for drug development professionals.

Physicochemical Profiling

Homopiperidine hydrochloride is the stable hydrochloride salt of the secondary amine homopiperidine[1]. The conversion of the volatile free base into a crystalline salt fundamentally alters its physical properties, rendering it highly soluble in polar solvents and stable for long-term storage[2].

Table 1: Quantitative Physicochemical Data

Property	Value
Systematic Name	Azepane hydrochloride
Common Synonyms	Homopiperidine HCl, Hexamethyleneimine HCl
Molecular Formula	$C_6H_{14}ClN$ (or $C_6H_{13}N \cdot HCl$)[1]
Molecular Weight	135.63 g/mol
Monoisotopic Mass	~135.08 g/mol
Appearance	White to off-white crystalline solid[2]
Solubility	Highly soluble in water, methanol, and ethanol[2]
Sensitivity	Hygroscopic (Requires desiccation)[3]

Structural Mechanics & Causality

The core utility of homopiperidine hydrochloride stems from its seven-membered azepane ring.

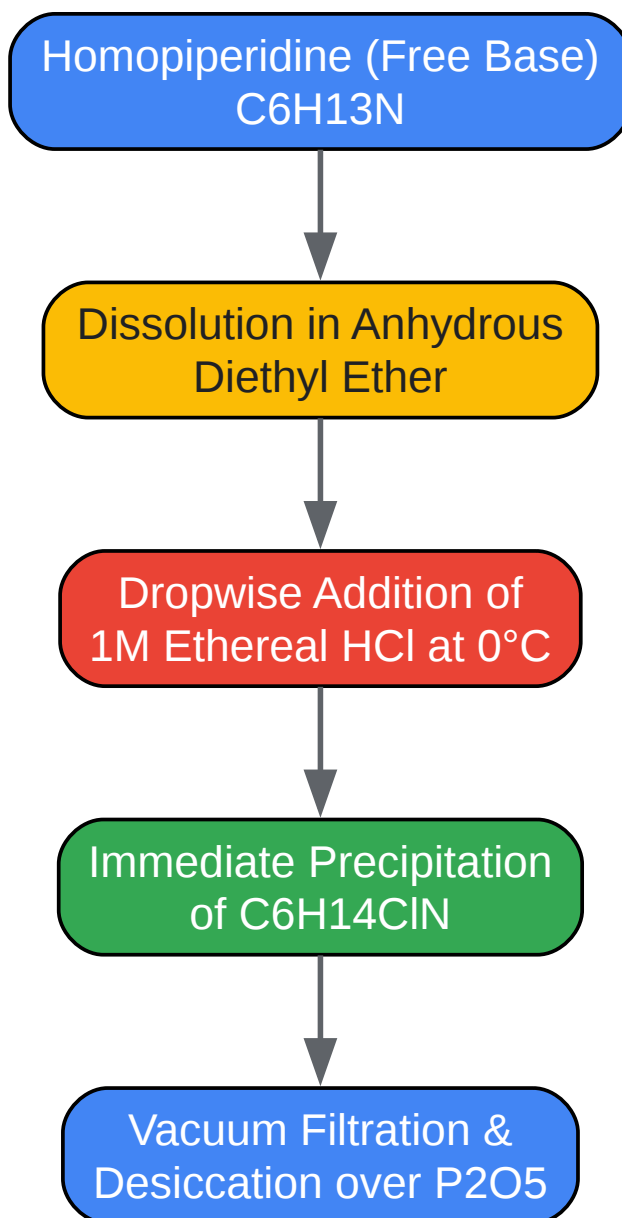
- **Conformational Dynamics:** Unlike the rigid chair conformation of six-membered piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair conformations. This flexibility allows the hexamethyleneimino moiety to adapt optimally to complex receptor binding pockets, making it a privileged structure in neuropharmacology[4].
- **Salt Causality:** The free base, homopiperidine, is susceptible to air oxidation and possesses a strong, unpleasant amine odor. Protonation with hydrochloric acid yields a stable ammonium salt. This ionic lattice drastically increases the compound's melting point and water solubility, which is an essential prerequisite for formulating aqueous assays and achieving oral bioavailability in downstream drug candidates.

Experimental Protocol: Synthesis and Isolation

To ensure high purity and prevent moisture degradation, the formation of the hydrochloride salt must be conducted under controlled, anhydrous conditions.

Protocol: Anhydrous Precipitation of Azepane Hydrochloride

- Preparation: Dissolve 1.0 equivalent of freshly distilled homopiperidine (free base) in 10 volumes of anhydrous diethyl ether.
 - Causality: Diethyl ether is chosen because the resulting HCl salt is entirely insoluble in it, forcing immediate precipitation and driving the reaction to completion.
- Acidification: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether under a constant stream of nitrogen.
 - Causality: The exothermic neutralization must be controlled to prevent solvent boil-off. Using ethereal HCl instead of aqueous HCl eliminates the need for a tedious water-evaporation step, which often yields a sticky, impure residue due to the product's extreme hygroscopicity[3].
- Isolation: Vigorously stir for 30 minutes post-addition. Filter the white precipitate rapidly through a sintered glass funnel under a nitrogen blanket to prevent atmospheric moisture absorption.
- Validation: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Validate the structure via ¹H NMR (in D₂O), ensuring the absence of the free base (indicated by the downfield shift of the α-protons adjacent to the protonated nitrogen).



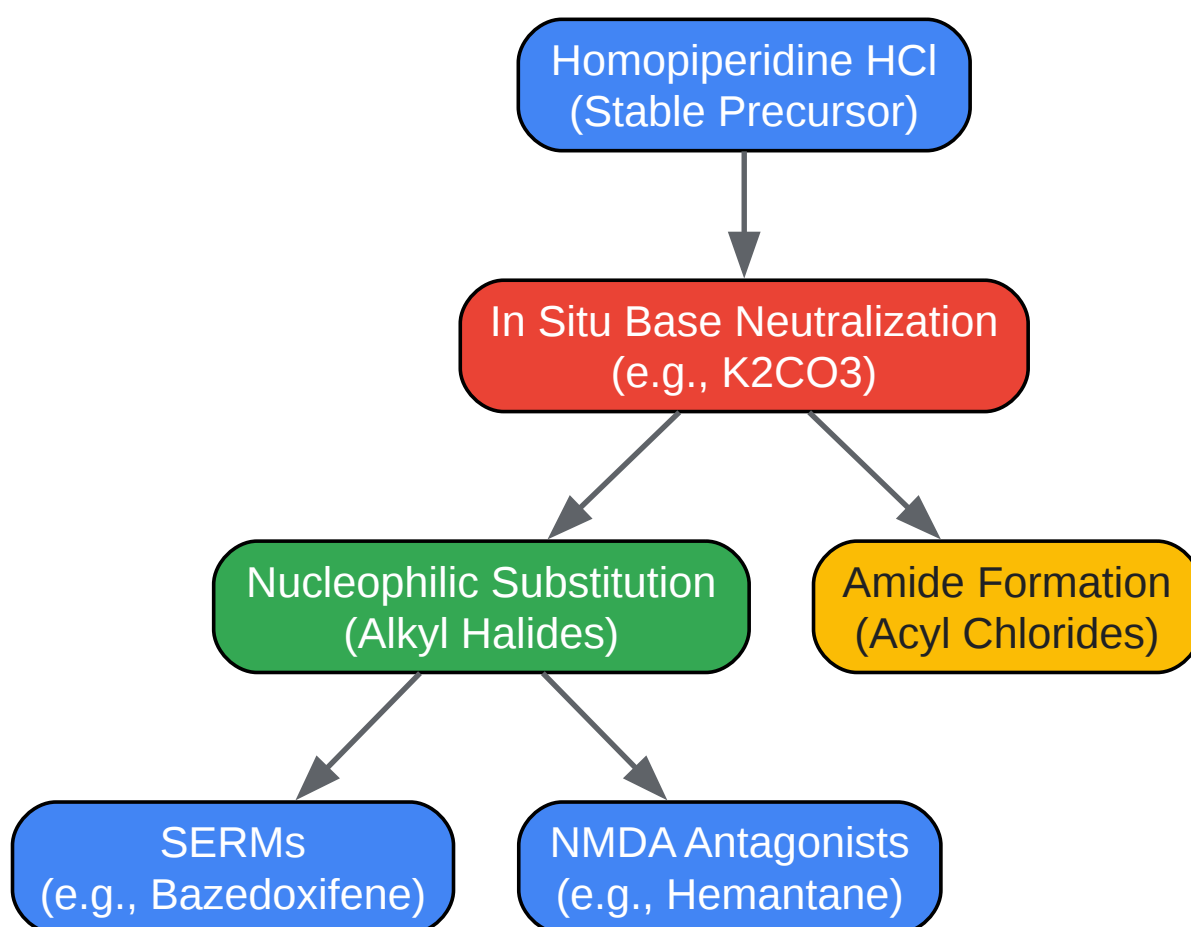
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Caption: Workflow for the anhydrous synthesis and isolation of homopiperidine hydrochloride.

Applications in Drug Development

Homopiperidine hydrochloride is a versatile intermediate. By liberating the free amine in situ using a mild base (e.g., triethylamine or potassium carbonate), it can undergo rapid nucleophilic substitution or acylation to build complex architectures.

- Selective Estrogen Receptor Modulators (SERMs): The azepane ring is a critical structural motif in Bazedoxifene, a third-generation SERM. Homopiperidine derivatives, such as 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane, are synthesized directly from azepane precursors to construct the drug's core framework[5].
- Neuropharmacology: The hexamethyleneimino group is utilized in the synthesis of low-affinity NMDA receptor antagonists. For instance, N-(2-adamantyl)-hexamethyleneimine hydrochloride (Hemantane) leverages the azepane structure to modulate T-cell proliferation and exhibits potent anti-inflammatory effects in models of arthritis[6].



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Caption: Downstream synthetic pathways utilizing homopiperidine hydrochloride in drug discovery.

Safety, Handling, and Storage

Due to its hygroscopic nature, homopiperidine hydrochloride must be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon)[2][3]. Exposure to ambient humidity will result in the rapid absorption of water, leading to deliquescence and inaccurate mass measurements during quantitative synthesis. It should be stored at ambient room temperature, strictly segregated from strong oxidizing agents.

References

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